1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate
Overview
Description
1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate is a chemical compound with the molecular formula C16H27NO6 and a molecular weight of 329.3887 g/mol . This compound is primarily used in laboratory settings and is known for its unique structural properties, which make it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate typically involves the reaction of piperidine derivatives with tert-butyl and diethyl groups under controlled conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents and catalysts to facilitate the reaction .
Chemical Reactions Analysis
1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl or diethyl groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their chemical and biological activity.
Comparison with Similar Compounds
1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-aminomethyl)phenylpiperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl 4-(Bromomethyl)piperidine-1-carboxylate: Utilized as an intermediate in the synthesis of various organic compounds.
4-Amino-1-tert-butoxycarbonylpiperidine: Employed in the synthesis of selective GPR119 agonists for type II diabetes.
These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-O-tert-butyl 4-O,4-O'-diethyl piperidine-1,4,4-tricarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-6-21-12(18)16(13(19)22-7-2)8-10-17(11-9-16)14(20)23-15(3,4)5/h6-11H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEYKNPDPRQKCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728299 | |
Record name | 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848070-26-8 | |
Record name | 1-tert-Butyl 4,4-diethyl piperidine-1,4,4-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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